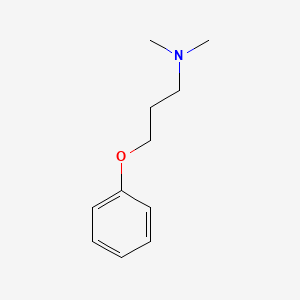

N,N-dimethyl-3-phenoxypropan-1-amine

説明

Contextualization within Amine Chemistry and Related Scaffolds

N,N-dimethyl-3-phenoxypropan-1-amine belongs to the broader class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which imparts basic and nucleophilic properties to the molecule. masterorganicchemistry.com As a tertiary amine, the nitrogen atom in this compound is bonded to three carbon atoms. The presence of the dimethylamino group influences the compound's polarity, basicity, and reactivity.

The structural scaffold of this compound, which combines a phenoxy ring, a propyl linker, and a dimethylamino group, is of considerable interest in medicinal chemistry. The phenoxy group is recognized as a "privileged scaffold," meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov This is due to its ability to engage in various intermolecular interactions, including hydrophobic and pi-stacking interactions, with biological targets. The flexible propan-1-amine chain allows for conformational adaptability, which is often crucial for optimal binding to receptors and enzymes.

Historical Perspectives on Propan-1-amine Derivatives in Chemical and Biological Sciences

The study of propan-1-amine derivatives has a rich history intertwined with the development of modern pharmacology. Simple alkylamines, including propylamine, were among the early organic compounds to be synthesized and characterized in the 19th century. nih.gov However, it was the discovery of their physiological effects that spurred significant scientific inquiry.

A pivotal moment in the history of propan-1-amine derivatives was the discovery of amphetamine in 1887 and its subsequent identification as a central nervous system stimulant in the late 1920s. wikipedia.org Amphetamine, with its phenylpropylamine core, demonstrated the profound impact that this chemical scaffold could have on biological systems. This led to the exploration of numerous analogs, with modifications to the aromatic ring, the propyl chain, and the amine group, in search of new therapeutic agents.

In the mid-20th century, the development of antihistamines and antidepressants further highlighted the importance of the propan-1-amine moiety. Many first-generation antihistamines incorporate a diarylpropylamine skeleton. The discovery of fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), marked another significant milestone. Fluoxetine features a 3-phenoxy-3-phenylpropan-1-amine backbone, underscoring the therapeutic potential of this particular structural arrangement. The academic and industrial research that followed led to a deeper understanding of the structure-activity relationships of these compounds, solidifying the place of propan-1-amine derivatives in medicinal chemistry.

Scope and Research Significance of this compound

The research significance of this compound is multifaceted, with its primary importance lying in its role as a synthetic intermediate and a structural analog for pharmacological studies. While comprehensive research focused exclusively on this compound is not extensively documented in publicly available literature, its relevance can be inferred from studies on closely related compounds.

One of the key areas of research interest is its connection to the synthesis of fluoxetine and related antidepressants. This compound and its derivatives are often studied as impurities or metabolites of these drugs. clearsynth.com Understanding the chemical properties and biological activity of these related compounds is crucial for ensuring the purity and safety of the final pharmaceutical products.

Furthermore, derivatives of this compound have been investigated for their potential as histamine (B1213489) H3 receptor antagonists and serotonin reuptake inhibitors. chemicalbook.com The histamine H3 receptor is a target for the treatment of various neurological and psychiatric disorders, and the dual activity of these compounds makes them intriguing candidates for further research.

The synthesis of this compound and its analogs is also a subject of academic inquiry. Research in this area focuses on developing efficient and stereoselective synthetic routes to access these molecules. These synthetic studies are essential for enabling further pharmacological evaluation and for the large-scale production of any potential drug candidates.

Below is a table summarizing the chemical properties of this compound and a closely related, well-studied derivative, N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.

| Property | This compound (Predicted) | N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |

| Molecular Formula | C11H17NO | C18H20F3NO |

| Molecular Weight | 179.26 g/mol | 323.36 g/mol |

| IUPAC Name | This compound | N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |

| CAS Number | Not Available | 56225-81-1 |

Here is a summary of a common synthetic approach to a related compound, N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, which illustrates a potential route for the synthesis of this compound.

| Reactants | Reagents and Conditions | Product | Yield |

| N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride, o-cresol (B1677501) | Sodium hydroxide, dimethyl sulfoxide, toluene, 85-90 °C, 7 hours | N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | 95.97% (crude) |

Structure

3D Structure

特性

IUPAC Name |

N,N-dimethyl-3-phenoxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSADNWJNBXHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276871 | |

| Record name | N,N-Dimethyl-3-phenoxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20904-57-8 | |

| Record name | N,N-Dimethyl-3-phenoxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethyl 3 Phenoxypropan 1 Amine and Analogues

Direct Synthetic Routes to N,N-dimethyl-3-phenoxypropan-1-amine

Direct synthetic routes to this compound typically involve the formation of the ether linkage as a key step. One of the most common and efficient methods is the Williamson ether synthesis, which involves the reaction of a phenoxide with a suitable haloamine. In this approach, phenol (B47542) is deprotonated by a strong base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide salt. This nucleophilic phenoxide then reacts with a 3-halo-N,N-dimethylpropan-1-amine, such as 3-chloro-N,N-dimethylpropan-1-amine, via an S(_N)2 reaction to yield the target compound.

Alternatively, the ether linkage can be formed by reacting 1-phenoxy-3-halopropane with dimethylamine (B145610). In this variation, the phenoxypropyl halide is first synthesized, typically from phenol and a dihalopropane, and then subjected to nucleophilic substitution with an excess of dimethylamine to introduce the dimethylamino group.

A similar strategy has been successfully employed in the synthesis of analogues. For instance, the preparation of N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine involves the reaction of o-cresol (B1677501) with N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride in the presence of sodium hydroxide. organic-chemistry.org This highlights the versatility of this nucleophilic substitution approach for creating a variety of phenoxypropanamine derivatives.

| Starting Material 1 | Starting Material 2 | Reagents | Product | Yield (%) |

| Phenol | 3-chloro-N,N-dimethylpropan-1-amine | Base (e.g., NaH, K₂CO₃) | This compound | High |

| 1-phenoxy-3-halopropane | Dimethylamine | - | This compound | Moderate to High |

| o-Cresol | N,N-dimethyl-3-phenyl-3-chloropropylamine HCl | NaOH, Toluene, DMSO | N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | 95.97 |

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound and its analogues often relies on the preparation and transformation of key chemical intermediates. These multi-step approaches offer flexibility in introducing various functional groups and structural modifications.

Mannich Reaction-Based Approaches for Structurally Related Amines

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and is instrumental in the synthesis of various β-amino ketones, which can be precursors to the target amine structures. nih.gov This three-component condensation reaction involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com While not a direct route to this compound itself, the Mannich reaction is employed to synthesize structurally related amines that can be further modified. For example, novel Mannich bases have been synthesized from 1-phenoxy-3-propylthiopropane-2-ol and various secondary amines, demonstrating the utility of this reaction in creating complex molecules with a phenoxy moiety. researchgate.net The resulting Mannich bases, which are β-amino carbonyl compounds, can then undergo reduction of the carbonyl group and any other necessary modifications to yield the desired phenoxypropanamine analogues.

Nucleophilic Substitution Reactions in Analogue Synthesis

Nucleophilic substitution reactions are fundamental to the synthesis of the ether-amine backbone of this compound and its analogues. The Williamson ether synthesis is a prime example of such a reaction, where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. byjus.comwikipedia.org This S(_N)2 reaction is highly effective for forming the crucial C-O-C ether linkage. masterorganicchemistry.com

In the context of synthesizing analogues, a phenoxide is typically reacted with a suitably substituted propyl halide that already contains the amine functionality. For instance, the synthesis of N,N-dimethyl-3-phenoxyquinoxalin-2-amine is achieved by reacting 2,3-dichloroquinoxaline (B139996) with phenol, where the phenoxide displaces one of the chloro groups. mdpi.com The choice of a primary alkyl halide is crucial to favor the S(_N)2 pathway and minimize competing elimination reactions. wikipedia.org

| Nucleophile | Electrophile | Reaction Type | Key Bond Formed |

| Phenoxide | 3-halo-N,N-dimethylpropan-1-amine | S(_N)2 | Aryl-O-Alkyl Ether |

| Dimethylamine | 1-phenoxy-3-halopropane | S(_N)2 | C-N |

Halogenation and Amine Formation Steps in Related Ether-Amine Synthesis

The synthesis of ether-amine compounds often involves a sequence of halogenation followed by amination. A common precursor, 3-chloro-N,N-dimethylpropan-1-amine, can be synthesized from 1,3-dichloropropane (B93676) and dimethylamine. This reaction requires careful control of stoichiometry to minimize the formation of the bis-aminated byproduct.

Alternatively, a precursor alcohol, such as 3-phenoxypropan-1-ol, can be halogenated to form 1-phenoxy-3-halopropane. This transformation can be achieved using various halogenating agents, such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). The resulting alkyl halide is then a versatile intermediate that can be reacted with dimethylamine to introduce the N,N-dimethylamino group. A significant challenge in the direct alkylation of amines with alkyl halides is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts.

Reductive Amination Strategies for N,N-Dimethylated Amines

Reductive amination is a highly effective method for the synthesis of amines, including the N,N-dimethylated target structure. organic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

For the synthesis of N,N-dimethylated amines from a primary amine precursor, the Eschweiler-Clarke reaction is a classic and powerful method. mdpi.comwikipedia.org This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. organic-chemistry.org The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from the formate (B1220265) ion. jk-sci.com A key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts. wikipedia.org This method is widely applicable for the N,N-dimethylation of various primary and secondary amines. nih.gov

| Amine Substrate | Methylating Agent | Reducing Agent | Reaction Name | Product |

| Primary Amine | Formaldehyde | Formic Acid | Eschweiler-Clarke | N,N-dimethylated Tertiary Amine |

| Secondary Amine | Formaldehyde | Formic Acid | Eschweiler-Clarke | N,N-dimethylated Tertiary Amine |

| Primary Amine | Aldehyde/Ketone | NaBH₃CN, H₂/Catalyst | Reductive Amination | Substituted Amine |

Condensation and Subsequent Reduction Methods for Phenylpropanol Amines

The carbon skeleton of phenylpropanolamine analogues can be constructed through condensation reactions, followed by reduction to introduce the desired functional groups. A well-established method for the synthesis of phenylpropanolamine involves the condensation of benzaldehyde (B42025) with nitroethane. researchgate.net This reaction, a Henry reaction, forms a nitroalkene intermediate which can then be reduced to the corresponding amine.

Another approach involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde to form a chalcone, which can then be further modified. For example, a method for synthesizing a fluoxetine (B1211875) precursor, 3-methylamino-1-phenyl-1-propanol, starts with the Claisen condensation of acetophenone with ethyl formate to produce benzoylacetaldehyde (B102924) sodium salt. This intermediate is then condensed with methylamine (B109427) hydrochloride, and the resulting enaminone is reduced with sodium borohydride (B1222165) in acetic acid. google.com These condensation-reduction sequences provide a versatile platform for the synthesis of a wide range of phenylpropanolamine derivatives.

Stereoselective Synthesis of Enantiomeric Forms and Chiral Derivatives

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure amines is a significant area of research. Key strategies include the asymmetric synthesis of chiral amine scaffolds and the use of biocatalytic methods to produce chiral intermediates.

Enantioselective Approaches for Chiral Amine Scaffolds

The asymmetric synthesis of chiral amines, such as the enantiomers of this compound, can be achieved through various catalytic methods. These approaches aim to control the stereochemistry at the chiral center, leading to the desired enantiomer with high purity.

One of the most effective methods for synthesizing chiral amines is through the asymmetric hydrogenation of prochiral imines. This reaction utilizes transition metal catalysts complexed with chiral ligands. While specific examples for the direct asymmetric hydrogenation to this compound are not extensively detailed in currently available literature, the principle has been widely applied to structurally similar compounds. For instance, iridium catalysts with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of various imines, affording chiral amines with high enantioselectivity. The choice of catalyst and reaction conditions is critical to achieving high yields and enantiomeric excess (ee).

Another powerful strategy is organocatalysis, which employs small organic molecules as catalysts. Chiral Brønsted acids or bases can activate substrates and control the stereochemical outcome of a reaction. For the synthesis of chiral 3-phenoxypropan-1-amine (B1584369) derivatives, a chiral phosphoric acid could potentially be used to catalyze the addition of a nucleophile to an imine precursor in an enantioselective manner.

Furthermore, chiral auxiliaries can be employed to introduce stereoselectivity. A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach, while effective, often involves additional synthetic steps for the attachment and removal of the auxiliary.

The table below summarizes some common catalytic systems used in the asymmetric synthesis of chiral amines, which could be adapted for the synthesis of this compound enantiomers.

| Catalytic System | Catalyst Type | Typical Substrates | Potential Application for Target Compound |

| Asymmetric Hydrogenation | Transition Metal (e.g., Iridium, Rhodium) with Chiral Ligands | Imines, Enamines | Direct asymmetric reduction of a corresponding imine precursor. |

| Organocatalysis | Chiral Phosphoric Acids, Chiral Amines | Imines, Aldehydes | Enantioselective functionalization of a suitable precursor. |

| Enzymatic Resolution | Lipases, Proteases | Racemic amines or their precursors | Kinetic resolution of racemic this compound or a chiral intermediate. |

Bioreduction Techniques for Optically Active Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. In the context of this compound, bioreduction techniques are particularly valuable for the preparation of optically active alcohol intermediates.

The key precursor for the chiral amine is the corresponding chiral alcohol, (S)- or (R)-3-phenoxy-1-propanol. This alcohol can be obtained through the asymmetric reduction of the prochiral ketone, 1-phenoxy-2-propanone. This bioreduction is typically carried out using whole-cell biocatalysts, such as yeast or bacteria, or isolated enzymes like alcohol dehydrogenases (ADHs). These biocatalysts can exhibit high enantioselectivity, producing the desired alcohol enantiomer with excellent purity.

For example, various yeast strains have been shown to effectively reduce a range of ketone substrates. The choice of microorganism and reaction conditions (e.g., pH, temperature, co-solvent) can significantly influence the conversion and enantiomeric excess of the product. Recombinant E. coli expressing specific alcohol dehydrogenases are also powerful tools, as the enzymes can be overexpressed to achieve high catalytic activity. The table below illustrates the potential of different biocatalysts for the reduction of 1-phenoxy-2-propanone.

| Biocatalyst | Enzyme Class | Typical Outcome | Relevance to Synthesis |

| Saccharomyces cerevisiae (Baker's Yeast) | Alcohol Dehydrogenase | Reduction of ketones to chiral alcohols, often with high enantioselectivity for one enantiomer. | Production of (S)- or (R)-3-phenoxy-1-propanol. |

| Recombinant E. coli expressing ADH | Alcohol Dehydrogenase | High expression of a specific ADH allows for targeted synthesis of a desired alcohol enantiomer with high purity. | Scalable and controlled production of the chiral alcohol intermediate. |

| Lipases | Hydrolase | Kinetic resolution of racemic 3-phenoxy-1-propanol (B1346799) or its esters. | Separation of a racemic mixture of the alcohol intermediate to obtain the desired enantiomer. |

Once the enantiomerically pure alcohol is obtained, it can be converted to the corresponding chiral amine through a two-step process involving activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with dimethylamine.

Preparation of Stable Salt Forms for Research Applications

For research applications, active pharmaceutical ingredients are often converted into stable, crystalline salt forms. These salts generally exhibit improved solubility, stability, and handling properties compared to the free base. The selection of an appropriate salt form is a critical step in the development of a compound for research and potential therapeutic use.

The tertiary amine group in this compound is basic and readily reacts with acids to form salts. The most common salt form for research purposes is the hydrochloride salt, due to its straightforward preparation and generally good crystalline properties. The hydrochloride salt can be prepared by treating a solution of the free base in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrochloric acid (either as a gas or dissolved in a solvent like isopropanol). The resulting salt typically precipitates from the solution and can be collected by filtration and dried.

Other salt forms, such as the citrate (B86180) salt, can also be prepared. Citric acid is a tricarboxylic acid and can form different stoichiometries with the amine. The choice between different salt forms depends on a variety of factors, including crystallinity, solubility, hygroscopicity, and stability. A comparative study of different salt forms is often necessary to identify the optimal form for a particular application.

The table below outlines the preparation and potential properties of different salt forms of this compound.

| Salt Form | Acid Used | Typical Preparation Method | Potential Advantages for Research |

| Hydrochloride | Hydrochloric Acid | Reaction of the free base with HCl in an organic solvent. | Often forms well-defined crystals, good aqueous solubility, and stability. |

| Citrate | Citric Acid | Reaction of the free base with citric acid in a suitable solvent. | May offer different solubility and dissolution profiles, potentially less corrosive than hydrochloride. |

| Tartrate | Tartaric Acid | Reaction with a chiral resolving agent like tartaric acid can be used for the separation of enantiomers. | Useful in chiral resolution and may provide stable crystalline salts. |

The characterization of these salt forms is crucial and is typically performed using techniques such as X-ray powder diffraction (XRPD) to determine the crystalline structure, differential scanning calorimetry (DSC) to determine the melting point and thermal stability, and thermogravimetric analysis (TGA) to assess solvent/water content. Solubility and stability studies are also performed under various conditions to ensure the suitability of the chosen salt form for research and development.

Preclinical Pharmacological Investigations and Molecular Mechanisms

Receptor Binding and Ligand Affinity Studies

The initial characterization of a novel compound's pharmacological profile typically involves determining its affinity for various biological targets, such as neurotransmitter receptors. This is crucial for understanding its potential therapeutic effects and off-target activities.

Radioligand Binding Assay Methodologies

Radioligand binding assays are a fundamental technique used to quantify the interaction between a compound and a specific receptor. This method involves incubating a radiolabeled ligand (a molecule with a known high affinity for the receptor) with a tissue or cell preparation containing the receptor of interest. The unlabeled compound being tested, in this case, N,N-dimethyl-3-phenoxypropan-1-amine, is then added at various concentrations to compete with the radioligand for binding to the receptor.

The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From the IC50 value, the equilibrium dissociation constant (Ki) can be calculated, which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Assessment of Binding Affinity to Specific Receptor Subtypes (e.g., Dopamine (B1211576), Serotonin)

Given the structural similarities of this compound to compounds that interact with monoamine neurotransmitter systems, assessing its binding affinity to dopamine and serotonin (B10506) receptor subtypes would be a critical area of investigation.

Dopamine Receptors: These receptors are implicated in a wide range of physiological and pathological processes, including motor control, motivation, and reward. There are five main subtypes of dopamine receptors (D1-D5).

Serotonin (5-HT) Receptors: The serotonin system is involved in regulating mood, appetite, sleep, and cognition. There are numerous 5-HT receptor subtypes, each with distinct functions and pharmacological properties.

Currently, there is no publicly available data detailing the binding affinities (Ki values) of this compound for any dopamine or serotonin receptor subtypes. Such studies would be essential to elucidate its potential central nervous system effects.

Table 1: Hypothetical Binding Affinity Data for this compound This table is for illustrative purposes only, as no experimental data is currently available.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | Data Not Available |

| Dopamine D2 | Data Not Available |

| Dopamine D3 | Data Not Available |

| Dopamine D4 | Data Not Available |

| Dopamine D5 | Data Not Available |

| Serotonin 5-HT1A | Data Not Available |

| Serotonin 5-HT2A | Data Not Available |

| Serotonin 5-HT2C | Data Not Available |

Functional Assays to Evaluate Biological Response

While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine the biological consequence of this binding. These assays can classify a compound as an agonist (activates the receptor), an antagonist (blocks the receptor), an inverse agonist (produces an effect opposite to an agonist), or a modulator.

Common functional assays include measuring second messenger production (e.g., cAMP, inositol (B14025) phosphates) or ion flux in cells expressing the receptor of interest. For this compound, no such functional data has been reported in the scientific literature.

Enzyme Interaction and Modulation Studies

The interaction of a compound with metabolic enzymes is a critical aspect of its preclinical evaluation, as it can influence its pharmacokinetic profile and potential for drug-drug interactions.

Influence on Key Metabolic Enzymes (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs and other xenobiotics. Inhibition or induction of these enzymes by a compound can lead to altered plasma concentrations of co-administered drugs, potentially resulting in toxicity or reduced efficacy.

Standard in vitro assays using human liver microsomes or recombinant CYP enzymes are used to assess the inhibitory potential of a compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The IC50 value for the inhibition of each enzyme is determined. There is currently no published data on the effects of this compound on any Cytochrome P450 enzymes.

Table 2: Hypothetical Cytochrome P450 Inhibition Data for this compound This table is for illustrative purposes only, as no experimental data is currently available.

| CYP Isoform | IC50 (µM) |

| CYP1A2 | Data Not Available |

| CYP2C9 | Data Not Available |

| CYP2C19 | Data Not Available |

| CYP2D6 | Data Not Available |

| CYP3A4 | Data Not Available |

Effects on Enzyme Kinetics and Allosteric Modulation

Beyond simple inhibition, a compound can interact with enzymes in more complex ways. Enzyme kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Furthermore, a compound might act as an allosteric modulator, binding to a site on the enzyme distinct from the active site and altering its catalytic activity. This can lead to either potentiation or inhibition of the enzyme's function. The potential for this compound to act as an allosteric modulator of any enzyme has not been investigated in published studies.

Mechanisms of Molecular Target Interaction

Following a comprehensive review of scientific literature, no specific preclinical data detailing the molecular target, binding site analysis, or induced conformational changes for the compound this compound is currently available. Research has focused on structurally related compounds, but direct investigations into the specific molecular interactions of this compound have not been published.

Binding Site Analysis and Induced Conformational Changes

Information regarding the specific binding site of this compound on a molecular target is not present in the available scientific literature. Consequently, analysis of any conformational changes induced upon its binding cannot be provided.

Role of Hydrogen Bonding and Electrostatic Interactions in Binding

There is no available research that elucidates the role of hydrogen bonding and electrostatic interactions in the binding of this compound to a biological target.

Cellular and Biochemical Pathway Modulation

Detailed studies on the modulation of cellular and biochemical pathways by this compound have not been reported. The table below reflects the absence of data in this area.

Table 1: Cellular and Biochemical Pathway Modulation by this compound

| Pathway/Process | Effect | Supporting Evidence |

|---|

Metabolism and Biotransformation Pathways

In Vitro Metabolic Pathway Elucidation

The in vitro elucidation of metabolic pathways for compounds like N,N-dimethyl-3-phenoxypropan-1-amine typically involves incubation with liver microsomes, which are rich in CYP enzymes, to identify the resultant metabolites. Based on the known metabolism of similar molecules, the primary routes of biotransformation are expected to be oxidative processes.

Oxidative Metabolism Pathways (e.g., N-demethylation, N-oxidation)

The tertiary amine moiety of this compound is a prime target for oxidative metabolism. Two key pathways are anticipated:

N-demethylation: This is a common metabolic route for compounds containing an N,N-dimethylamino group. The process involves the removal of one or both methyl groups, leading to the formation of the corresponding secondary amine (N-methyl-3-phenoxypropan-1-amine) and primary amine (3-phenoxypropan-1-amine) metabolites, respectively. For instance, the well-studied antidepressant fluoxetine (B1211875) undergoes N-demethylation to its active metabolite, norfluoxetine (B159337). nih.govwikipedia.orgclinpgx.org Similarly, atomoxetine (B1665822) is also metabolized via N-demethylation. nih.govclinpgx.orgresearchgate.net This reaction is catalyzed by CYP enzymes and results in metabolites with altered pharmacological activity and polarity.

N-oxidation: This pathway involves the direct oxidation of the nitrogen atom to form an N-oxide metabolite. While often a minor pathway compared to N-demethylation for many tertiary amines, it represents a potential route of biotransformation for this compound.

Role of Cytochrome P450 Enzymes in Compound Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a central role in the metabolism of a vast array of xenobiotics. nih.gov The biotransformation of this compound is expected to be heavily reliant on these enzymes.

Specifically, based on data from structurally similar compounds, isoforms such as CYP2D6 are likely to be major contributors to its metabolism. nih.govwikipedia.org Fluoxetine's metabolism to norfluoxetine is primarily mediated by CYP2D6. nih.govclinpgx.orgupol.cz Atomoxetine's clearance is also significantly influenced by CYP2D6 activity, leading to different pharmacokinetic profiles in individuals with varying genetic polymorphisms of this enzyme. nih.govovid.com Other CYP isoforms, including CYP2C9, CYP2C19, and CYP3A4, may also play a role, albeit potentially to a lesser extent. clinpgx.orgupol.czdrugbank.com

The specific CYP enzymes involved in the metabolism of this compound would determine its potential for drug-drug interactions. Co-administration with inhibitors or inducers of these enzymes could significantly alter its plasma concentrations and, consequently, its effects.

Characterization of Biotransformation Products

The characterization of biotransformation products is essential for a comprehensive understanding of a compound's metabolic profile. For this compound, the primary metabolites anticipated are:

N-methyl-3-phenoxypropan-1-amine: The product of single N-demethylation.

3-phenoxypropan-1-amine (B1584369): The product of double N-demethylation.

This compound N-oxide: The product of N-oxidation.

In addition to these, further oxidative metabolism on the aromatic rings (phenoxy and, if present, phenyl groups) could lead to hydroxylated metabolites. For example, a primary oxidative metabolite of atomoxetine is 4-hydroxyatomoxetine, formed through aromatic ring hydroxylation. nih.govresearchgate.netdrugbank.com These hydroxylated metabolites can then undergo further phase II conjugation reactions, such as glucuronidation, to facilitate their excretion. researchgate.netdrugbank.com

| Parent Compound | Metabolic Pathway | Potential Metabolite | Enzymes Involved (Inferred) |

|---|---|---|---|

| This compound | Single N-demethylation | N-methyl-3-phenoxypropan-1-amine | CYP2D6, CYP2C9, CYP3A4 |

| Double N-demethylation | 3-phenoxypropan-1-amine | CYP2D6, CYP2C9, CYP3A4 | |

| N-oxidation | This compound N-oxide | CYP enzymes, FMOs | |

| Aromatic Hydroxylation | Hydroxy-N,N-dimethyl-3-phenoxypropan-1-amine | CYP enzymes |

Enzymatic Modulation in Biotransformation Processes

The enzymatic processes involved in the biotransformation of this compound can be modulated by various factors, including genetic polymorphisms and the co-administration of other drugs.

Genetic variability in CYP enzymes, particularly CYP2D6, can lead to significant inter-individual differences in metabolic capacity. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can impact the clearance and plasma concentrations of the parent compound and its metabolites. nih.gov This is a well-established phenomenon for both fluoxetine and atomoxetine. nih.govovid.com

Furthermore, this compound or its metabolites could potentially inhibit or induce CYP enzymes, leading to drug-drug interactions. Fluoxetine and its metabolite norfluoxetine are known potent inhibitors of CYP2D6. wikipedia.orgnih.gov If this compound shares this property, it could affect the metabolism of other drugs that are substrates for this enzyme.

| Factor | Potential Effect on Metabolism | Example from Analogous Compounds |

|---|---|---|

| Genetic Polymorphism (e.g., CYP2D6) | Altered rates of N-demethylation and hydroxylation, leading to variations in drug exposure. | Different pharmacokinetic profiles of atomoxetine in poor vs. extensive metabolizers. nih.gov |

| Co-administration of CYP inhibitors | Decreased metabolism, leading to increased plasma concentrations of the parent compound. | Fluoxetine inhibits CYP2D6, affecting the metabolism of other drugs. nih.gov |

| Co-administration of CYP inducers | Increased metabolism, leading to decreased plasma concentrations of the parent compound. | General mechanism of drug-drug interactions involving CYP enzymes. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are foundational to the theoretical investigation of N,N-dimethyl-3-phenoxypropan-1-amine. These methods allow for the simulation of molecular behavior and the prediction of various chemical properties, providing a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) Applications for Optimized Geometry

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a suitable basis set such as 6-31G, is commonly employed for these calculations. This approach has been successfully applied to study molecules with similar structural motifs. For this compound, DFT calculations would be instrumental in predicting the most stable three-dimensional arrangement of its atoms, which is crucial for understanding its chemical behavior.

Ab Initio and Semi-Empirical Methods for Electronic Properties

In addition to DFT, other computational methods like ab initio (such as Hartree-Fock) and semi-empirical methods (like AM1 and PM3) are valuable for studying electronic properties. mdpi.com Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering high accuracy at a greater computational cost. Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster for larger molecules. scirp.org These methods can be used to calculate fundamental electronic properties of this compound, such as ionization potential and electron affinity.

Molecular Geometry Optimization and Electronic Structure Analysis

The optimization of molecular geometry and the analysis of electronic structure are key outcomes of computational studies on this compound. These analyses provide detailed information about the molecule's structural parameters and its electronic frontier orbitals.

Analysis of Bond Lengths and Bond Angles

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Bond Angle | C-N-C (amine) | ~110° |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.gov The energies of these frontier orbitals are influenced by the computational method and basis set used. mdpi.com For this compound, calculating the HOMO-LUMO gap would provide insight into its kinetic stability and its potential to participate in chemical reactions.

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values (Note: These values are hypothetical examples to illustrate the concept, as specific calculated data for this compound is not available in the searched literature.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms. This information is critical for understanding its intermolecular interactions.

Intermolecular Interactions and Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target.

Modeling Interactions with Receptor Active Sites

To model the interaction of this compound with a receptor's active site, a computational model of the target protein would be used. The compound would be placed into the binding site of the receptor, and a scoring function would be employed to estimate the binding affinity (e.g., in kcal/mol). This simulation would identify the most stable binding pose, revealing key interactions such as hydrophobic contacts between the phenoxy group of the compound and nonpolar amino acid residues in the receptor pocket. The orientation of the dimethylamino group would also be critical in determining potential electrostatic interactions.

Analysis of Hydrogen Bonding and Other Stabilizing Interactions

As a tertiary amine, this compound lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor. nih.gov However, the lone pair of electrons on the nitrogen atom and the oxygen atom of the ether linkage can function as hydrogen bond acceptors. nih.govlibretexts.org A detailed analysis would involve identifying potential hydrogen bond donor residues (e.g., serine, threonine, tyrosine) within the receptor's active site that could form hydrogen bonds with the nitrogen or oxygen atoms of the ligand. Other stabilizing interactions, such as van der Waals forces, pi-pi stacking (involving the phenyl ring), and electrostatic interactions, would also be quantified to provide a complete picture of the binding mode.

Prediction of Chemical Reactivity and Stability

Computational methods are also used to predict the intrinsic reactivity and stability of a molecule. These studies often employ Density Functional Theory (DFT) or other quantum chemical methods.

Calculation of Energy Barriers for Molecular Transformations

The chemical stability of this compound can be assessed by calculating the activation energy barriers for potential degradation or transformation pathways. For instance, theoretical calculations could determine the energy required for the cleavage of the ether bond or for N-demethylation. A high energy barrier would suggest greater kinetic stability for that particular reaction pathway under a given set of conditions. Such calculations are vital for predicting a compound's shelf-life and metabolic fate.

Analytical Methods for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of amines and their degradation products. gassnova.no Methods such as Gas Chromatography (GC) and Liquid Chromatography (LC), particularly when coupled with mass spectrometry, are considered highly suitable for the quantitative analysis of such compounds at trace levels. gassnova.no

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For amine analysis, GC-MS offers high sensitivity and selectivity. researchgate.net However, the direct analysis of amines like N,N-dimethyl-3-phenoxypropan-1-amine can be challenging due to their basicity and polarity, which can lead to poor peak shape and column adsorption. h-brs.de

To overcome these issues, derivatization is a common strategy. Amines are converted into less polar and more volatile derivatives, improving their chromatographic behavior. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are used to create derivatives that are more amenable to GC analysis. h-brs.de The mass spectrometer then separates and detects the ionized compound and its fragments, providing a unique mass spectrum that acts as a chemical fingerprint for identification. While specific GC-MS data for this compound is not extensively published, a related compound, N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, has been analyzed using this technique. nih.gov

Table 1: Representative GC-MS Parameters for Amine Analysis

| Parameter | Typical Setting | Purpose |

| Column | Fused silica (B1680970) capillary (e.g., DB-5ms, Rtx-5 amine) | Separation of analytes based on volatility and polarity. h-brs.deresearchgate.net |

| Carrier Gas | Helium | Transports the sample through the column. researchgate.net |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. h-brs.de |

| Temperature Program | Gradient (e.g., 150°C to 280°C) | Optimizes separation of compounds with different boiling points. h-brs.de |

| Ionization Mode | Electron Impact (EI) | Fragments the analyte molecules to produce a characteristic mass spectrum. h-brs.de |

| Detector | Mass Spectrometer | Identifies and quantifies the analyte based on its mass-to-charge ratio. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique ideal for analyzing compounds that are not easily volatilized, including many amines and their metabolites. researchgate.net This method separates compounds in a liquid phase before they are introduced into the mass spectrometer for identification and quantification. researchgate.net LC-MS/MS is particularly valuable for analyzing complex matrices because it can readily resolve target analytes from interferences. researchgate.net

The technique is widely used for the analysis of various amines, such as primary aromatic amines (PAAs) and polar pesticides, in diverse samples. sciex.comeurl-pesticides.eu For this compound, an LC-MS/MS method would offer excellent sensitivity and specificity. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte, significantly reducing background noise and enhancing detection limits. sciex.com

Table 2: General LC-MS/MS Parameters for Amine Quantification

| Parameter | Typical Setting | Purpose |

| LC System | UHPLC or HPLC | High-pressure liquid delivery for separation. |

| Column | Reversed-Phase (e.g., C18) or HILIC | Stationary phase for separating analytes. scispace.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) or Methanol (B129727) | Solvents that carry the sample through the column; gradient elution is common. scispace.comsciex.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates charged ions from the analyte molecules for MS analysis. sciex.com |

| Mass Spectrometer | Triple Quadrupole | Selects a precursor ion, fragments it, and selects a specific product ion for highly selective detection. sciex.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantitative analysis. sciex.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are foundational separation techniques in modern analytical chemistry. They are frequently used for the analysis of amines, often coupled with UV or mass spectrometric detectors. researchgate.net UPLC, an advancement of HPLC, utilizes smaller particle-sized columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. scispace.com

For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be employed. The separation would be based on the compound's polarity, using a nonpolar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid, is optimized to achieve the best separation. sciex.comresearchgate.net Derivatization can also be used in HPLC to enhance the detectability of amines, for example, by introducing a chromophore for UV detection. researchgate.net

Table 3: Comparison of HPLC and UPLC for Amine Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like this compound. They provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons in the phenoxy group, the aliphatic propyl chain, and the N,N-dimethyl group. The aromatic protons would appear in the downfield region (typically 6.8-7.5 ppm). The protons on the propyl chain would appear as multiplets in the intermediate region, with their specific chemical shifts determined by the adjacent oxygen and nitrogen atoms. The six protons of the two equivalent methyl groups on the nitrogen would appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum would complement this information, showing separate signals for each unique carbon atom in the molecule. The aromatic carbons would have shifts in the 110-160 ppm range, while the aliphatic carbons of the propyl chain and the N-methyl groups would appear at higher field (lower ppm values). mdpi.comdocbrown.info

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H | 6.8 - 7.5 (m) | 115 - 130 |

| Aromatic C-O | - | 155 - 160 |

| -O-CH₂- | ~4.0 (t) | ~65 - 70 |

| -CH₂-CH₂-N- | ~2.0 (m) | ~25 - 30 |

| -CH₂-N(CH₃)₂ | ~2.4 (t) | ~55 - 60 |

| -N(CH₃)₂ | ~2.2 (s) | ~45 |

| (Predicted values are estimates based on standard chemical shift tables. s=singlet, t=triplet, m=multiplet) |

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic ring and the aliphatic chain, C-O-C stretching from the ether linkage, and C-N stretching from the tertiary amine group. The presence of the benzene (B151609) ring would also give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands. FT-Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations that may be weak in the IR spectrum.

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-N (Tertiary Amine) | Stretching | 1050 - 1250 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely utilized analytical technique for polar and semipolar compounds, making it suitable for the analysis of this compound. d-nb.info ESI-MS is known for its soft ionization process, which typically keeps the molecule intact, and its applicability to a broad range of analytes. d-nb.info The responsiveness of ESI-MS can differ significantly among various analytes even at identical concentrations in a solution. d-nb.info

For nitrogen-containing compounds like this compound, the signal intensity of the protonated molecular ion [MH]+ is a key factor. d-nb.info The basic character of the tertiary amine group in this compound makes it susceptible to protonation, especially in acidic solvent conditions, which is fundamental to its detection by ESI-MS in positive ion mode. d-nb.info The extent of this protonation in the solution is one of the most important characteristics determining the intensity of the [MH]+ signal. d-nb.info Recent advancements have also utilized online electrochemical mass spectrometry (EC/MS) with ESI to investigate short-lived reactive intermediates during the electrochemical oxidation of tertiary amines. nih.gov

Instrumental parameters in ESI-MS are optimized to achieve the best signal for the analyte. These can include the capillary voltage (e.g., 4.5 kV), nebulizer pressure, drying gas flow rate (e.g., 12 L/min), and temperature (e.g., 320°C). d-nb.info The mass spectrometer's scan range is set to include the expected mass-to-charge ratio (m/z) of the protonated molecule. d-nb.info

Principles of Quantitative Determination in Research Samples

The accurate quantification of this compound in research samples relies on established principles of analytical chemistry that ensure precision and reliability.

Multi-Point Calibrations with External Standards

Quantitative analysis frequently employs multi-point calibrations with external standards. libretexts.orglibretexts.org This is often considered the most common and reliable method of standardization. libretexts.org The technique involves preparing a series of standard solutions, separate from the research sample, each containing a known and different concentration of the analyte. libretexts.orglibretexts.org It is recommended to use at least three standards to ensure accuracy, though more are preferable. libretexts.orgdepauw.edu These standards should be chosen to bracket the expected concentration range of the analyte in the unknown sample. libretexts.orglibretexts.org

The instrument's response is measured for each external standard, and the results are plotted with the signal (Sstd) on the y-axis versus the concentration (Cstd) on the x-axis to create a calibration curve. libretexts.orgfiveable.me A statistical technique, such as the method of least squares, is often used to fit a line to the data points. fiveable.me This relationship allows for the determination of the unknown concentration of this compound in a sample by measuring its instrument response and interpolating the concentration from the calibration curve. libretexts.org

There are several advantages to using a multi-point standardization. Firstly, it helps to minimize the effect of a determinate error in a single standard, as it would be averaged out by the other points on the curve. libretexts.org Secondly, by measuring the signal over a range of concentrations, it is possible to assess the linearity of the instrument's response. libretexts.orgfiveable.me This is crucial because it cannot be assumed that the response is independent of the analyte's concentration across a wide range. libretexts.org

Table 1: Example of a Multi-Point Calibration Data for this compound This table is interactive. You can sort the data by clicking on the column headers.

| Standard | Concentration (ng/mL) | Instrument Response (Arbitrary Units) |

|---|---|---|

| 1 | 5.0 | 12,540 |

| 2 | 10.0 | 25,110 |

| 3 | 25.0 | 62,800 |

| 4 | 50.0 | 124,950 |

Sample Preparation Techniques for Analytical Assays

Sample preparation is a critical preliminary step in the analytical process, designed to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate it to a level suitable for analysis. rsc.orgorganomation.com For complex matrices, sample preparation is required prior to analysis to ensure the quality and credibility of the results. rsc.orghelsinki.fi

Common classical sample preparation methods for amines include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). rsc.orgresearchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. rsc.orgorganomation.com The analyte, this compound, would be partitioned from the sample matrix into the solvent in which it is more soluble. rsc.org

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a solid sorbent that retains the analyte. rsc.org Interferences can then be washed away, and the purified analyte is subsequently eluted with a different solvent for analysis. rsc.org This method is effective for cleaning up complex samples and concentrating the analyte. rsc.org

Other, more modern microextraction techniques have also been developed, including solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). helsinki.fi For some amine analyses, a derivatization step may be employed. This involves chemically modifying the amine to enhance its detectability by analytical instruments like HPLC. sigmaaldrich.com The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the analytical instrumentation being used. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

Advanced Structural Characterization and Crystallography

Dihedral Angle Analysis and Stereochemical Control

A detailed dihedral angle analysis is contingent on the availability of an experimentally determined crystal structure or high-level computational chemistry studies. Dihedral angles, which describe the rotation around chemical bonds, are fundamental to understanding the molecule's three-dimensional shape and stereochemical properties. As no specific structural data for N,N-dimethyl-3-phenoxypropan-1-amine has been found, a quantitative analysis of its dihedral angles and the factors governing its stereochemical control cannot be provided.

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insight into the dynamic motions of a molecule. However, specific vibrational spectra for this compound, along with their detailed assignments, are not available in the public domain. Such data is essential for understanding the molecule's vibrational modes and inferring information about its structure and bonding.

Normal Coordinate Analysis (NCA)

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. This analysis requires an accurate force field, which is typically derived from experimental data or high-level quantum mechanical calculations. In the absence of experimental vibrational spectra and dedicated computational studies for this compound, a Normal Coordinate Analysis cannot be performed.

Scaled Quantum Mechanical Force Field Methodology (SQMFF)

The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a powerful tool for predicting and interpreting vibrational spectra. It involves the scaling of a quantum mechanically calculated force field to better match experimental data. The application of this methodology is predicated on the availability of experimental spectroscopic data for the target molecule. As no such data has been located for this compound, an analysis using the SQMFF methodology is not feasible.

Research on Signal Transduction Pathways Mediated by Amine Compounds

G Protein-Coupled Receptor (GPCR) Signaling

G Protein-Coupled Receptors (GPCRs) represent a large family of transmembrane receptors that play a crucial role in cellular signaling. numberanalytics.com They are involved in a wide array of physiological processes, and their dysregulation is implicated in numerous diseases, making them significant targets for pharmaceuticals. numberanalytics.com The mechanism of action for many amine compounds involves interaction with these receptors.

While direct studies on N,N-dimethyl-3-phenoxypropan-1-amine are not extensively available, research on structurally similar phenoxypropanamine compounds, such as fluoxetine (B1211875) and duloxetine, provides a framework for potential mechanisms. These compounds are known to act as serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, which indirectly modulate GPCR signaling by increasing the concentration of these neurotransmitters in the synaptic cleft. patsnap.compsychopharmacologyinstitute.com This enhanced availability of serotonin and norepinephrine leads to the activation of their respective GPCRs. nih.gov

The activation of GPCRs initiates a cascade of intracellular events by coupling with heterotrimeric G proteins, which are composed of α, β, and γ subunits. creative-biogene.com Upon receptor activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the βγ dimer. Both the Gα-GTP and the βγ subunits can then interact with and modulate the activity of various downstream effector proteins. creative-biogene.com

Cyclic AMP/Protein Kinase A (cAMP/PKA) Pathway Activation

The cyclic AMP (cAMP) signaling pathway is a key intracellular cascade regulated by GPCRs. Activation of Gs-coupled GPCRs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. creative-biogene.com Conversely, activation of Gi-coupled GPCRs inhibits adenylyl cyclase activity. creative-biogene.com The resulting changes in intracellular cAMP levels directly impact the activity of Protein Kinase A (PKA). creative-biogene.com

Studies on fluoxetine, a compound with a similar phenoxypropylamine core structure, have shown that it can influence intracellular cAMP levels. For instance, in human ovarian granulosa tumor cells, fluoxetine was observed to decrease the intracellular cAMP response to forskolin, a direct activator of adenylyl cyclase. nih.gov This suggests a potential for this compound to modulate the cAMP/PKA pathway, although the specific effects would depend on its affinity for various Gs or Gi-coupled receptors.

Protein Kinase C/Calcium (PKC/Ca++) Pathway Activation

Another critical signaling cascade initiated by GPCRs is the Protein Kinase C (PKC) and intracellular calcium (Ca++) pathway. This pathway is typically activated by Gq-coupled GPCRs, which stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored Ca++ into the cytoplasm. The increased cytosolic Ca++ and DAG synergistically activate PKC.

Antidepressant treatments, in general, have been shown to produce adaptations in the NMDA receptor, which can influence calcium influx into neurons. nih.gov Furthermore, selective serotonin reuptake inhibitors (SSRIs) can affect Ca++ signaling by regulating intracellular calcium concentrations. plos.org Research on fluoxetine has demonstrated its ability to stimulate cytoplasmic Ca++ accumulation in certain cell types. nih.gov This modulation of intracellular calcium suggests a potential indirect influence on the PKC pathway. The ability of this compound to interact with GPCRs that couple to Gq proteins would determine its direct impact on this signaling cascade.

CREB and NFAT Reporter Activation Studies

The transcription factors CREB (cAMP response element-binding protein) and NFAT (nuclear factor of activated T-cells) are key downstream targets of the cAMP/PKA and PKC/Ca++ signaling pathways, respectively. Their activation leads to changes in gene expression that can have long-lasting effects on cellular function.

CREB is activated through phosphorylation by PKA, which is stimulated by increased intracellular cAMP levels. creative-biogene.com Research has linked the therapeutic effects of some antidepressants to the activation of the CREB pathway. nih.gov For example, fluoxetine has been shown to increase CREB expression and its transcriptional functions. nih.gov

NFAT is activated by the calcium-dependent phosphatase, calcineurin. nih.gov Increased intracellular calcium levels, triggered by the PKC/Ca++ pathway, lead to the dephosphorylation of NFAT, allowing it to translocate to the nucleus and regulate gene expression. nih.gov While direct studies on the effect of phenoxypropanamine compounds on NFAT activation are limited, their ability to modulate intracellular calcium suggests a potential for indirect regulation of this transcription factor.

Modulation of Cellular Processes and Synaptic Plasticity

The signal transduction pathways modulated by amine compounds ultimately lead to changes in various cellular processes and contribute to synaptic plasticity, the ability of synapses to strengthen or weaken over time. These changes are fundamental to learning, memory, and the therapeutic effects of many psychoactive drugs.

Compounds that modulate serotonergic and noradrenergic systems, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), have been shown to regulate glutamatergic transmission, a key process in synaptic plasticity. nih.gov Atomoxetine (B1665822), another structurally related compound, has been found to affect the transcription and translation of the NMDA receptor, a critical component for synaptic plasticity. nih.gov Furthermore, atomoxetine has been shown to up-regulate the expression and signaling of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and synaptic plasticity. nih.gov

The potential of this compound to modulate GPCR signaling and its downstream effectors like CREB suggests that it could also play a role in regulating synaptic plasticity and other cellular functions. However, without direct experimental evidence, its specific effects remain speculative.

Future Horizons in this compound Research: A Look at Emerging Investigative Avenues

The study of this compound and its chemical relatives continues to be a fertile ground for research, with future investigations poised to delve deeper into its therapeutic potential. Emerging research is focused on three key areas: the creation of new derivatives with enhanced pharmacological properties, the use of sophisticated computational tools to guide drug design, and the application of multi-omics technologies to unravel the compound's complex biological interactions. These advanced approaches promise to refine our understanding and unlock new applications for this important chemical scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。